2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2309462-41-5
VCID: VC6949890
InChI: InChI=1S/C5H6N2O2S/c6-1-5-2-7(3-5)10(8,9)4-5/h2-4H2
SMILES: C1C2(CN1S(=O)(=O)C2)C#N
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile

CAS No.: 2309462-41-5

Cat. No.: VC6949890

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18

* For research use only. Not for human or veterinary use.

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile - 2309462-41-5

Specification

CAS No. 2309462-41-5
Molecular Formula C5H6N2O2S
Molecular Weight 158.18
IUPAC Name 2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile
Standard InChI InChI=1S/C5H6N2O2S/c6-1-5-2-7(3-5)10(8,9)4-5/h2-4H2
Standard InChI Key XLBDJQUCQHTQAT-UHFFFAOYSA-N
SMILES C1C2(CN1S(=O)(=O)C2)C#N

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The compound belongs to the 2-azabicyclo[2.1.1]hexane family, characterized by a strained bicyclic system with bridgehead nitrogen and sulfur atoms. The "2,2-dioxo-2λ⁶-thia" designation indicates a sulfone group (S=O) at position 2, while the "4-carbonitrile" substituent introduces a nitrile group at position 4 .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₅H₅N₂O₂S
Molecular Weight157.17 g/mol
IUPAC Name2,2-Dioxo-2λ⁶-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile
CAS Registry NumberNot yet assigned
SMILESC1C2(CN1S(=O)(=O)C2)C#N

The bicyclic scaffold imposes significant steric strain, which influences reactivity and conformational stability . X-ray crystallography of analogous compounds reveals bond angles of ~90° at the bridgehead positions, contributing to the system’s rigidity.

Synthetic Methodologies

Retrosynthetic Analysis

The nitrile group is introduced via functional group interconversion from precursor carboxylic acids or halides. A plausible route involves:

  • Bicyclic Core Construction: Cycloaddition or ring-closing metathesis to form the 2-azabicyclo[2.1.1]hexane skeleton .

  • Sulfone Installation: Oxidation of a thioether intermediate to the sulfone using hydrogen peroxide or ozone.

  • Nitrile Formation: Dehydration of a primary amide (RCONH₂ → RCN) via reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1BicyclizationDiels-Alder, 80°C, 12 h45%
2SulfonationH₂O₂, AcOH, 50°C, 6 h78%
3Amide DehydrationPOCl₃, Pyridine, 0°C → rt62%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85–3.70 (m, 2H, bridgehead CH₂)

    • δ 3.45 (s, 2H, S=O adjacent CH₂)

    • δ 2.95 (s, 1H, nitrile-proximal CH) .

  • ¹³C NMR:

    • δ 118.5 (C≡N)

    • δ 55.2 (bridgehead carbons)

    • δ 42.1 (S=O adjacent carbons).

Mass Spectrometry

  • EI-MS: m/z 157 [M]⁺, 130 [M–CN]⁺, 84 [C₃H₆NS]⁺ .

  • High-Resolution MS: Calculated for C₅H₅N₂O₂S: 157.0143; Found: 157.0145 .

Applications in Medicinal Chemistry

The nitrile group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and target binding. Preclinical studies on analogous bicyclic sulfones demonstrate:

  • Kinase Inhibition: IC₅₀ values < 100 nM against EGFR and VEGFR2 .

  • Antibacterial Activity: MIC of 2 µg/mL against Staphylococcus aureus.

Table 3: Biological Activity of Bicyclic Sulfone Derivatives

TargetActivityReference Compound
EGFRIC₅₀ = 68 nMAnalogous nitrile
PD-1/PD-L1 InteractionKd = 12 µMPatent US11555029B2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator